

An In-Depth Technical Guide to 3- Phenylpropanoic Anhydride

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Compound of Interest

Compound Name: *3-Phenylpropanoic anhydride*

Cat. No.: B091862

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This technical guide provides a comprehensive overview of **3-phenylpropanoic anhydride**, a key chemical intermediate. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical structure, properties, synthesis, and applications.

Chemical Structure and Identification

3-Phenylpropanoic anhydride, also known as hydrocinnamic anhydride, is a symmetrical anhydride derived from 3-phenylpropanoic acid. The molecule consists of two 3-phenylpropanoyl groups linked by an oxygen atom.

Molecular Formula: C₁₈H₁₈O₃[\[1\]](#)

Molecular Weight: 282.33 g/mol [\[1\]](#)

IUPAC Name: 3-phenylpropanoyl 3-phenylpropanoate[\[1\]](#)

CAS Number: 15781-96-1[\[1\]](#)

Chemical Structure:

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of **3-phenylpropanoic anhydride** is presented below. While comprehensive peak-listed spectroscopic data for the

anhydride is not readily available in public databases, data for its precursor, 3-phenylpropanoic acid, is provided for reference. The availability of spectral images for **3-phenylpropanoic anhydride** from various sources is noted.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₁₈ H ₁₈ O ₃	[1]
Molecular Weight	282.33 g/mol	[1]
XLogP3-AA	3.7	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	8	[1]

Spectroscopic Data

Note: Detailed peak lists for **3-phenylpropanoic anhydride** are not readily available. Researchers are advised to consult the spectral data available on platforms such as PubChem and the NIST WebBook for detailed analysis.[\[1\]](#)[\[2\]](#) For reference, the spectroscopic data for the precursor, 3-phenylpropanoic acid, is provided below.

Table 2.1: ¹H NMR Data for 3-Phenylpropanoic Acid

Chemical Shift (ppm)	Multiplicity	Assignment	Reference
10.72	s	1H, COOH	[3]
7.27	t	2H, Ar-H	[3]
7.19	t	1H, Ar-H	[3]
7.18	d	2H, Ar-H	[3]
2.93	s	2H, -CH ₂ -Ph	[3]
2.67	t	2H, -CH ₂ -COOH	[4]

Table 2.2: ¹³C NMR Data for 3-Phenylpropanoic Acid

Chemical Shift (ppm)	Assignment	Reference
179.04	C=O	[4]
140.18	Ar-C (quaternary)	[4]
128.56	Ar-CH	[4]
128.24	Ar-CH	[4]
126.27	Ar-CH	[4]
35.59	-CH ₂ -COOH	[4]
30.49	-CH ₂ -Ph	[4]

Table 2.3: IR Spectroscopic Data for 3-Phenylpropanoic Acid

Wavenumber (cm ⁻¹)	Functional Group	Reference
3032	C-H stretch (aromatic)	[3]
2937, 2870	C-H stretch (aliphatic)	[3]
1740	C=O stretch (carboxylic acid)	[3]

Table 2.4: Mass Spectrometry Data for **3-Phenylpropanoic Anhydride**

The mass spectrum of **3-phenylpropanoic anhydride** is available on the NIST WebBook.[\[2\]](#) Prominent peaks are observed at m/z values of 105, 104, and 91.[\[1\]](#)

Experimental Protocols

Synthesis of 3-Phenylpropanoic Anhydride

A common method for the synthesis of carboxylic acid anhydrides is the dehydration of the corresponding carboxylic acid. This can be achieved using a variety of dehydrating agents. A plausible experimental protocol for the synthesis of **3-phenylpropanoic anhydride** from 3-phenylpropanoic acid using acetic anhydride as the dehydrating agent is described below. This protocol is based on general procedures for anhydride synthesis.

Materials:

- 3-Phenylpropanoic acid
- Acetic anhydride
- Inert solvent (e.g., toluene or dichloromethane)
- Apparatus for reflux and distillation

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-phenylpropanoic acid in an excess of acetic anhydride. An inert solvent may be added to facilitate the reaction.
- Heat the reaction mixture to reflux and maintain this temperature for several hours to ensure complete conversion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or infrared spectroscopy (monitoring the disappearance of the broad O-H stretch of the carboxylic acid).
- After the reaction is complete, allow the mixture to cool to room temperature.

- The excess acetic anhydride and the acetic acid byproduct are removed by distillation under reduced pressure.
- The resulting crude **3-phenylpropanoic anhydride** can be further purified by recrystallization or vacuum distillation.

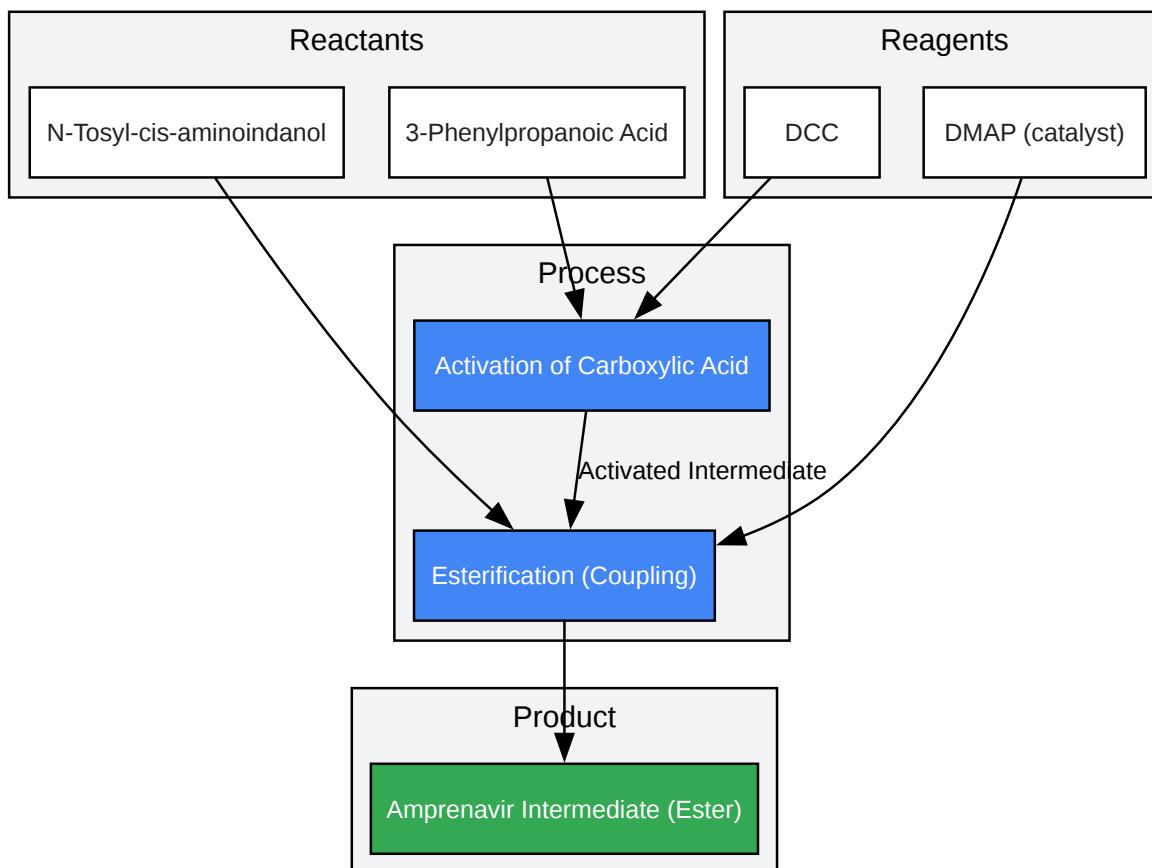
Applications in Drug Development

3-Phenylpropanoic acid and its derivatives are valuable building blocks in the synthesis of various pharmaceuticals. A notable application is in the synthesis of HIV protease inhibitors, such as Amprenavir.

Role in the Synthesis of Amprenavir

In the synthesis of the HIV protease inhibitor Amprenavir, 3-phenylpropanoic acid is coupled with a chiral auxiliary, N-tosyl-cis-aminoindanol.^[5] This coupling reaction is a critical step and is typically mediated by a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).^[5] The use of DCC facilitates the formation of a highly reactive intermediate, an O-acylisourea, which can be considered an activated form of the carboxylic acid, functionally similar to an anhydride, that readily reacts with the hydroxyl group of the chiral auxiliary to form an ester.

The following diagram illustrates the workflow for this key coupling step in the synthesis of an Amprenavir intermediate.



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Caption: Workflow for the DCC-mediated coupling of 3-phenylpropanoic acid.

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